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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking and

simulation of BMS-561392, a potent inhibitor of Tumor Necrosis Factor-alpha Converting

Enzyme (TACE), also known as ADAM17. This document outlines the necessary protocols and

data for in silico analysis of BMS-561392 and its interaction with its target protein.

Introduction
BMS-561392 is a synthetic, non-hydroxamate inhibitor of TACE, a key enzyme in the

inflammatory pathway responsible for the release of soluble Tumor Necrosis Factor-alpha

(TNF-α).[1][2][3][4] Dysregulation of TACE activity is implicated in various inflammatory

diseases, making it a significant therapeutic target.[5][6][7] Molecular docking and molecular

dynamics (MD) simulations are powerful computational tools to investigate the binding

mechanism of inhibitors like BMS-561392 at an atomic level, aiding in the design and

development of novel therapeutics.[5][6][8] This document provides detailed protocols for

performing these simulations and summarizes relevant quantitative data.

Quantitative Data Summary
The following tables summarize key quantitative data for BMS-561392 from computational and

experimental studies.

Table 1: In Vitro Inhibitory Activity of BMS-561392
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Parameter Value Reference

IC50 (TACE) 0.20 nM [9]

Table 2: Molecular Docking and Simulation Data for BMS-561392 with TACE

Parameter Value Software/Method Reference

CDocker Energy -46.8811 kcal/mol Discovery Studio [5]

Interaction Energy -84.7487 kcal/mol Discovery Studio [5]

Binding Free Energy

(ΔG)
-40.72 kcal/mol

GROMACS

(MM/PBSA)
[5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TACE and the general workflow for

molecular docking and simulation studies.
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TACE Signaling Pathway and Inhibition by BMS-561392.
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General workflow for molecular docking and simulation.
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Experimental Protocols
I. Molecular Docking Protocol
This protocol describes the steps for docking BMS-561392 into the active site of TACE.

1. Software and Resources:

Molecular modeling software (e.g., Discovery Studio, AutoDock, GOLD).

Protein Data Bank (PDB) for protein structure.

Ligand structure of BMS-561392.

2. Protein Preparation:

Obtain Protein Structure: Download the crystal structure of the TACE catalytic domain from

the PDB. A suitable entry is PDB ID: 3E8R.[2]

Prepare the Protein:

Remove water molecules and any co-crystallized ligands from the PDB file.

Add hydrogen atoms to the protein structure.

Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

If necessary, repair any missing residues or atoms using tools within the modeling

software.

The zinc ion in the active site is crucial for catalysis and should be retained with the

correct coordination.[5]

3. Ligand Preparation:

Obtain Ligand Structure: The 2D structure of BMS-561392 can be obtained from chemical

databases using its SMILES string: O=C(C(\C(OC(C)

(C)O1)=O)=C1/C)N(CC2=CC=C(F)C=C2)OC.
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Generate 3D Conformation: Convert the 2D structure to a 3D conformation using a suitable

tool (e.g., Open Babel, ChemDraw).

Ligand Optimization: Perform energy minimization of the 3D ligand structure using a suitable

force field (e.g., MMFF94).

4. Docking Procedure (using CDocker in Discovery Studio as an example):

Define the Binding Site: Define the active site of TACE based on the position of the co-

crystallized inhibitor in the PDB structure or by identifying the catalytic zinc ion and

surrounding residues. A sphere with a radius of 10-15 Å around the active site is a typical

starting point.

Set Docking Parameters:

Use the CDocker protocol within the docking module.

Set the number of random ligand conformations to generate and the number of top hits to

be retained.

Utilize default settings for simulated annealing, including the number of heating and

cooling steps.

Run Docking: Execute the docking calculation.

Analyze Results:

Analyze the docked poses of BMS-561392 within the TACE active site.

Evaluate the docking scores (e.g., -CDOCKER_ENERGY, -

CDOCKER_INTERACTION_ENERGY).

Visualize the interactions between the ligand and the protein, paying close attention to

hydrogen bonds and hydrophobic interactions with key residues such as Glu406 and

Gly349.[5]

II. Molecular Dynamics (MD) Simulation Protocol
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This protocol outlines the steps for performing an MD simulation of the BMS-561392-TACE

complex.

1. Software and Resources:

MD simulation package (e.g., GROMACS, AMBER, NAMD).

Force field for protein (e.g., CHARMM36, AMBER).

Force field for ligand (e.g., CGenFF, GAFF).

The best-docked pose of the BMS-561392-TACE complex from the previous step.

2. System Preparation:

Generate Ligand Topology: Generate the topology and parameter files for BMS-561392
using a tool like the CHARMM General Force Field (CGenFF) server or antechamber.

Create the Complex: Combine the prepared TACE structure and the selected docked pose of

BMS-561392 into a single complex file.

Solvation: Place the protein-ligand complex in a periodic box of appropriate size (e.g., cubic

or dodecahedron) and solvate it with a water model such as TIP3P. Ensure a minimum

distance of 10 Å between the protein and the box edges.

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological

salt concentration (e.g., 0.15 M).

3. Simulation Procedure (using GROMACS as an example):

Energy Minimization: Perform energy minimization of the entire system using the steepest

descent algorithm to remove any steric clashes.

NVT Equilibration (Constant Number of particles, Volume, and Temperature):

Equilibrate the system for 100-500 ps at a constant temperature (e.g., 300 K) using a

thermostat (e.g., V-rescale).
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Restrain the positions of the protein and ligand heavy atoms to allow the solvent to

equilibrate around them.

NPT Equilibration (Constant Number of particles, Pressure, and Temperature):

Equilibrate the system for 500-1000 ps at a constant temperature (300 K) and pressure (1

bar) using a thermostat and a barostat (e.g., Parrinello-Rahman).

Gradually release the restraints on the protein and ligand.

Production MD:

Run the production simulation for a desired length of time (e.g., 100-300 ns).[5][8]

Save the trajectory and energy data at regular intervals (e.g., every 10 ps).

4. Analysis:

Trajectory Analysis:

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the

ligand to assess the stability of the simulation.

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify

flexible regions of the protein.

Analyze the hydrogen bond network between the ligand and the protein over time.

Binding Free Energy Calculation:

Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding

free energy of BMS-561392 to TACE.[5]

These protocols provide a robust framework for the computational investigation of BMS-
561392 and its interaction with TACE. The results from these studies can provide valuable

insights into the molecular basis of its inhibitory activity and guide the development of next-

generation TACE inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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